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Compound of Interest

Compound Name: 2-Hydroxyethyl nonanoate

CAS No.: 31621-91-7

Cat. No.: B8775140

Get Quote

Introduction to 2-Hydroxyethyl Nonanoate
2-Hydroxyethyl nonanoate (also known as ethylene glycol monopelargonate) is a specialized

fatty acid ester utilized in diverse industrial and biomedical applications. Its utility ranges from

acting as a high-resilience mold release agent in polymer manufacturing[1] to serving as a

synthetic intermediate and potential lead compound targeting Sphingosine kinase 1 (SphK1) in

oncological research[2].

Accurate identification of this compound in complex biological or synthetic matrices relies

heavily on Gas Chromatography-Mass Spectrometry (GC-MS). Because fatty acid esters

exhibit highly conserved fragmentation behaviors under standard Electron Ionization (EI),

distinguishing 2-hydroxyethyl nonanoate from structurally similar analogues requires a

precise understanding of its unique mass spectral signature, validated by authoritative

databases like the NIST Mass Spectrometry Data Center[3] and PubChem[4].

Mechanistic Principles of Fragmentation
When subjected to 70 eV Electron Ionization, 2-hydroxyethyl nonanoate (MW = 202.29 g/mol

) undergoes several predictable unimolecular dissociation pathways. As an analytical scientist,
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understanding the causality behind these cleavages is critical for spectral interpretation. The

fragmentation is driven by the initial localization of the radical cation on the ester carbonyl

oxygen, which subsequently induces specific bond ruptures to form the most

thermodynamically stable product ions.

The McLafferty Rearrangement (m/z 104)
The hallmark of ester fragmentation is the
McLafferty rearrangement. This process requires a
carbonyl group and a hydrogen atom on the γ -
carbon of the alkyl chain. The γ -hydrogen is
transferred to the radical cation of the carbonyl
oxygen via a six-membered cyclic transition state,
followed by the homolytic cleavage of the α
β carbon-carbon bond (loss of a C7​H14​neutral alkene, 98 Da).

Causality & Identification: For standard methyl esters, this yields the classic m/z 74 ion.

However, because 2-hydroxyethyl nonanoate possesses a 2-hydroxyethoxy group, the

resulting enol radical cation ( [CH2​=C(OH)OCH2​CH2​OH]∙+ ) shifts precisely by 30 Da to m/z

104. This is the most critical diagnostic ion for identifying the 2-hydroxyethyl ester moiety.

α -Cleavage and the Acylium Ion (m/z 141)
Cleavage of the bond between the carbonyl carbon and the alkoxy oxygen results in the loss of

the 2-hydroxyethoxy radical ( ⋅OCH2​CH2​OH , 61 Da).

Causality & Identification: This generates the resonance-stabilized acylium ion ( [CH3​(CH2​)7​

C≡O]+ ) at m/z 141. Because this ion originates entirely from the nonanoate (pelargonate)

chain, it is conserved across all nonanoate esters, serving as definitive confirmation of the

C9 fatty acid backbone.

Alkyl Chain Cleavage (m/z 89)
Alternatively, α -cleavage on the alkyl side of the carbonyl results in the loss of the octyl radical

( ⋅C8​H17​, 113 Da), leaving the oxygen-containing fragment [O≡C−OCH2​CH2​OH]+ at m/z 89.
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Molecular Ion [M]•+
m/z 202

Acylium Ion
[CH3(CH2)7CO]+

m/z 141

 α-Cleavage
(- •OCH2CH2OH, 61 Da)

McLafferty Ion
[CH2=C(OH)OCH2CH2OH]•+

m/z 104

 γ-H Transfer
(- C7H14, 98 Da)

Alkyl Loss Ion
[+O≡C-OCH2CH2OH]

m/z 89

 Alkyl Cleavage
(- •C8H17, 113 Da)

Hydrocarbon Series
m/z 43, 57, 71

 Fragmentation
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Primary EI-MS fragmentation pathways for 2-Hydroxyethyl nonanoate.

Comparative GC-MS Analysis
To objectively evaluate the analytical signature of 2-hydroxyethyl nonanoate, it must be

compared against its most common commercial alternatives: Methyl nonanoate and Ethyl

nonanoate. The table below summarizes the quantitative mass-to-charge (m/z) ratios used to

differentiate these species in a multiplexed sample.
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Analytical Feature
2-Hydroxyethyl
nonanoate

Methyl nonanoate Ethyl nonanoate

Molecular Weight 202.29 g/mol 172.26 g/mol 186.29 g/mol

Molecular Ion [M]∙+
m/z 202

(Weak/Absent)
m/z 172 (Weak) m/z 186 (Weak)

McLafferty

Ion(Diagnostic)
m/z 104 m/z 74 m/z 88

Acylium Ion(Chain

identifier)
m/z 141 m/z 141 m/z 141

Alkyl Chain Loss m/z 89 m/z 59 m/z 73

Hydrocarbon

Envelope
m/z 43, 57, 71 m/z 43, 57, 71 m/z 43, 57, 71

Experimental Protocol for GC-MS Analysis
A self-validating analytical protocol requires careful consideration of the free hydroxyl group on

2-hydroxyethyl nonanoate, which can cause peak tailing and signal degradation on standard

non-polar stationary phases.

Step 1: Sample Preparation
Dilution: Dissolve the neat standard or extracted sample in GC-grade dichloromethane

(DCM) to achieve a final concentration of 20 µg/mL.

Causality: DCM is selected over hexane because the polar hydroxyl group of 2-
hydroxyethyl nonanoate exhibits better solubility in moderately polar halogenated solvents,

ensuring a homogenous injection plug without the need for chemical derivatization.

Step 2: Gas Chromatography (GC) Separation
Column Selection: Install a polar polyethylene glycol (PEG) stationary phase column (e.g.,

DB-WAX, 30 m × 0.25 mm ID × 0.25 µm film thickness).
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Causality: Non-polar columns (like DB-5MS) often cause severe peak tailing for

underivatized alcohols due to hydrogen bonding with active silanol sites on the silica tubing.

A WAX column provides complementary polarity, ensuring sharp, symmetrical peaks for

accurate mass spectral integration.

Carrier Gas: Helium (99.999%) at a constant flow rate of 1.2 mL/min.

Oven Temperature Program:

Initial temperature: 80°C (hold for 1 min).

Ramp: 15°C/min to 240°C.

Final hold: 240°C for 5 min.

Injection: 1.0 µL volume, Split mode (10:1 ratio) to prevent column overloading, with the inlet

temperature set to 250°C.

Step 3: Mass Spectrometry (MS) Detection
Ionization Source: Electron Ionization (EI) operated at standard 70 eV.

Causality: 70 eV is the universal standard for EI. Operating exactly at this energy ensures

the resulting fragmentation pattern is directly comparable to established libraries like the

NIST Standard Reference Database[3].

Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

Acquisition Mode: Full Scan (m/z 35 to 350) to capture both the low-mass hydrocarbon

cascade and the high-mass molecular ion.

Sample Preparation
(DCM Dilution)

GC Injection
(Split 10:1)

Capillary Separation
(DB-WAX Column)

Electron Ionization
(70 eV)

Mass Analyzer
(Quadrupole)

Click to download full resolution via product page

GC-MS analytical workflow optimized for underivatized hydroxy-esters.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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